6-(t-butyldiphenylsiloxy)-1H-indazole
Overview
Description
6-(t-Butyldiphenylsiloxy)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of the t-butyldiphenylsiloxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
The synthesis of 6-(t-Butyldiphenylsiloxy)-1H-indazole typically involves the protection of hydroxyl groups using t-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction conditions often include room temperature and anhydrous solvents to prevent hydrolysis. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(t-Butyldiphenylsiloxy)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, allowing the introduction of various functional groups. Common reagents and conditions for these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(t-Butyldiphenylsiloxy)-1H-indazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its stable and lipophilic nature.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(t-Butyldiphenylsiloxy)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The t-butyldiphenylsiloxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds to 6-(t-Butyldiphenylsiloxy)-1H-indazole include:
tert-Butyldiphenylsilyl-protected indoles: These compounds share the t-butyldiphenylsiloxy group but differ in the core structure.
tert-Butyldiphenylsilyl-protected quinoxalines: These compounds have a similar protecting group but a different heterocyclic core.
tert-Butyldiphenylsilyl-protected triazinoindoles: These compounds also contain the t-butyldiphenylsiloxy group and are used in similar applications. The uniqueness of this compound lies in its specific indazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl-(1H-indazol-6-yloxy)-diphenylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OSi/c1-23(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-15-14-18-17-24-25-22(18)16-19/h4-17H,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTWECZDICSDLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(C=C3)C=NN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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